Home > Products > Screening Compounds P60553 > (2-Methoxyethyl)[(1s)-octahydro-2h-quinolizin-1-ylmethyl]amine
(2-Methoxyethyl)[(1s)-octahydro-2h-quinolizin-1-ylmethyl]amine - 2166511-22-2

(2-Methoxyethyl)[(1s)-octahydro-2h-quinolizin-1-ylmethyl]amine

Catalog Number: EVT-1703263
CAS Number: 2166511-22-2
Molecular Formula: C13H26N2O
Molecular Weight: 226.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound (2-Methoxyethyl)[(1s)-octahydro-2h-quinolizin-1-ylmethyl]amine, with the Chemical Abstracts Service (CAS) number 2166511-22-2, is a nitrogen-containing organic compound. It is recognized for its potential applications in medicinal chemistry, particularly as a modulator of neurotransmitter receptors. The compound's structure consists of a methoxyethyl group attached to an octahydroquinolizin moiety, which contributes to its biological activity.

Source

This compound has been referenced in multiple patents and scientific literature, indicating its relevance in pharmaceutical research. Notably, it is associated with the modulation of metabotropic glutamate receptor 5, which plays a crucial role in various neurological processes .

Classification

The compound falls under the category of alkylamines and heterocyclic compounds, characterized by the presence of a nitrogen atom within a cyclic structure. Its classification as an allosteric modulator highlights its significance in pharmacology, particularly in the context of central nervous system disorders.

Synthesis Analysis

Methods

The synthesis of (2-Methoxyethyl)[(1s)-octahydro-2h-quinolizin-1-ylmethyl]amine typically involves multi-step organic reactions. The initial steps often include the formation of the quinolizin framework through cyclization reactions involving appropriate precursors.

Technical Details

  1. Starting Materials: The synthesis may begin with commercially available amines and aldehydes that undergo condensation reactions.
  2. Cyclization: Key cyclization steps involve the use of catalysts or specific reaction conditions (e.g., heat or pressure) to form the octahydroquinolizin ring.
  3. Purification: Post-synthesis, purification techniques such as chromatography are employed to isolate the desired product from by-products and unreacted materials.
Molecular Structure Analysis

Structure

The molecular formula for this compound is C13H26N2OC_{13}H_{26}N_{2}O, with a molecular weight of approximately 226.36 g/mol. The structure features:

  • A methoxyethyl side chain.
  • A bicyclic octahydroquinolizin core.

Data

The compound's InChI key and other identifiers can be used for further database searches to gather more structural information and related compounds .

Chemical Reactions Analysis

Reactions

The chemical reactivity of (2-Methoxyethyl)[(1s)-octahydro-2h-quinolizin-1-ylmethyl]amine includes:

  • Nucleophilic substitutions: The amine group can participate in nucleophilic attacks on electrophiles.
  • Formation of salts: The amine can react with acids to form various salts, which may enhance solubility and bioavailability.

Technical Details

These reactions are typically conducted under controlled conditions to ensure selectivity and yield. Reaction monitoring can be performed using techniques such as thin-layer chromatography or high-performance liquid chromatography.

Mechanism of Action

Process

The mechanism of action for this compound primarily involves its interaction with neurotransmitter receptors, particularly:

  • Metabotropic glutamate receptor 5: Acting as an allosteric modulator, it alters receptor activity without directly activating it.

Data

Studies have indicated that modulation at this receptor can influence pathways involved in mood regulation and cognitive functions, making it a candidate for further pharmacological exploration .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a colorless to pale yellow liquid or solid.
  • Solubility: Soluble in organic solvents; solubility in water may vary depending on pH.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but should be stored away from strong oxidizers.
  • Boiling Point: Specific boiling point data is not readily available but can be estimated based on similar compounds.
Applications

Scientific Uses

The primary applications of (2-Methoxyethyl)[(1s)-octahydro-2h-quinolizin-1-ylmethyl]amine include:

  • Pharmaceutical Research: Investigated for its potential therapeutic effects on neurological disorders such as anxiety and depression due to its action on glutamate receptors.
  • Chemical Biology: Used as a tool compound to study receptor dynamics and signaling pathways.
Introduction to the Chemical Scaffold and Pharmacological Relevance

Structural Classification Within Heterocyclic Amine Derivatives

(2-Methoxyethyl)[(1s)-octahydro-2H-quinolizin-1-ylmethyl]amine (CAS No: 2166511-22-2) belongs to the bridged bicyclic heterocyclic amines category, specifically featuring a quinolizidine core. The compound's molecular formula (C₁₃H₂₆N₂O) and weight (226.36 g/mol) reflect strategic modifications to a parent quinolizidine scaffold . Its structure comprises two key components:

  • A saturated quinolizidine system (octahydro-2H-quinolizin-1-yl) exhibiting a defined (1S) stereochemistry at the bridgehead carbon
  • A 2-methoxyethylamine side chain linked via a methylene spacer to the quinolizidine C1 position

The canonical SMILES representation (COCCNCC1CCCN2C1CCCC2) and isomeric SMILES (COCCNC[C@@H]1CCCN2C1CCCC2) confirm the secondary amine linkage and stereochemical orientation . This structural hybrid places it within a pharmacologically significant class of nitrogen-containing bicyclic compounds known for membrane permeability and target engagement capabilities.

Table 1: Structural Comparison with Parent Scaffold

CharacteristicTarget Compound1-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]methanamine
Molecular FormulaC₁₃H₂₆N₂OC₁₀H₂₀N₂
Molecular Weight226.36 g/mol168.28 g/mol
Functional GroupsSecondary amine, methoxyethylPrimary amine
Key Substituent-NH-CH₂-CH₂-OCH₃-NH₂
Stereochemistry(1S) configuration(1S,9aR) configuration
Hydrogen Bond Acceptors3 (2N, 1O)2 (2N)

Role of Quinolizidine and Methoxyethyl Motifs in Bioactive Molecule Design

The quinolizidine motif contributes critical pharmacological properties:

  • Rigid bicyclic framework enhances receptor binding selectivity through spatial constraint of substituents
  • Tertiary amine in the bridgehead position (pKₐ ~8-10) enables protonation under physiological conditions, facilitating ionic interactions with biological targets
  • Stereochemical specificity [(1S) configuration] influences three-dimensional orientation of functional groups, crucial for chiral recognition in biological systems

The methoxyethylamine moiety introduces key physicochemical modifications:

  • Increased hydrophilicity via the ether oxygen (cLogP reduction ~0.5-1.0 versus alkyl analogs)
  • Hydrogen-bond accepting capability at the methoxy oxygen, enhancing solvation and potentially improving water solubility
  • Conformational flexibility of the ethyl spacer allows adaptive binding to protein targets
  • Reduced basicity compared to primary amines (pKₐ shift of ~1-2 units), potentially mitigating off-target interactions

This strategic combination balances lipophilicity and polarity, yielding a calculated LogP of ~1.5-2.0, ideal for blood-brain barrier penetration and intracellular target engagement [4].

Table 2: Pharmacological Contributions of Structural Motifs

Structural MotifKey Pharmacological ContributionsBiopharmaceutical Implications
Quinolizidine Core- Spatial organization of pharmacophores- Tertiary amine for cationic interactions- Conformational rigidityEnhanced target selectivityImproved membrane permeabilityMetabolic resistance to oxidation
Methoxyethyl Side Chain- Moderate polarity modulation- H-bond acceptor capacity- Stereoelectronic effects on amine basicityOptimized logD profileEnhanced solubility in aqueous/organic mediaReduced CYP450 inhibition potential
Secondary Amine Linkage- Reduced hydrogen bond donor count- Increased metabolic stability vs primary amines- Moderate steric bulkExtended plasma half-lifeDecreased P-glycoprotein effluxImproved oral bioavailability

Historical Context in the Development of Small-Molecule Modulators

Quinolizidine derivatives have evolved through three generations in medicinal chemistry:

  • Early natural product isolation (1950s-1970s): Unmodified quinolizidine alkaloids (e.g., lupinine, sparteine) served as lead compounds but exhibited limited selectivity and significant toxicity [4]
  • Synthetic simplification (1980s-2000s): Partially saturated analogs with simplified substituents improved synthetic accessibility while retaining biological activity against neurological targets
  • Functionally optimized derivatives (2010s-present): Introduction of polar substituents like the methoxyethyl group addressed pharmacokinetic limitations of earlier analogs

The specific structural innovation in (2-Methoxyethyl)[(1s)-octahydro-2H-quinolizin-1-ylmethyl]amine represents a third-generation approach to quinolizidine-based drug design. By appending the methoxyethyl group to the quinolizidine methylamine precursor (CAS: 15527-89-6, 75532-84-2), medicinal chemists achieved:

  • Improved ADMET profiles: The 2-methoxyethyl group reduces overall basicity while maintaining membrane permeability, addressing historical challenges of excessive tissue accumulation in first-generation compounds
  • Synthetic tractability: Commercial availability (e.g., BLD Pharm, Pharmint) indicates established synthetic routes, likely involving reductive amination between 1-aminomethylquinolizidine and 2-methoxyacetaldehyde [2] [3]
  • Target versatility: The scaffold appears in patented delivery systems (e.g., CA2477088A1) suggesting applications in peptide-mimetic therapeutics and targeted drug delivery [6]

This evolution positions the compound as a privileged intermediate for developing modulators of aminergic G-protein-coupled receptors (GPCRs) and neurotransmitter transporters, with research applications documented by suppliers including VulcanChem and BLD Pharm [2].

Table 3: Key Commercial Sources and Research Applications

Supplier/ResourceCatalog IdentifiersReported Applications
VulcanChemVC2775857API intermediate for neurological agents
BLD PharmMFCD30723552Building block for peptide mimetics
Pharmint (EOS Med Chem)Not specifiedMedicinal chemistry research
PubChemCID 6432467 (related)Chemical biology screening

Properties

CAS Number

2166511-22-2

Product Name

(2-Methoxyethyl)[(1s)-octahydro-2h-quinolizin-1-ylmethyl]amine

IUPAC Name

N-[[(1S)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl]-2-methoxyethanamine

Molecular Formula

C13H26N2O

Molecular Weight

226.36 g/mol

InChI

InChI=1S/C13H26N2O/c1-16-10-7-14-11-12-5-4-9-15-8-3-2-6-13(12)15/h12-14H,2-11H2,1H3/t12-,13?/m0/s1

InChI Key

XSABJTJKXWEJGZ-UEWDXFNNSA-N

SMILES

COCCNCC1CCCN2C1CCCC2

Canonical SMILES

COCCNCC1CCCN2C1CCCC2

Isomeric SMILES

COCCNC[C@@H]1CCCN2C1CCCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.